3-Hydrazino-4-methylbenzoic acid

Medicinal Chemistry Kinase Inhibitors Heterocyclic Synthesis

Researchers developing p38α/β kinase inhibitors for COPD require the precise 3-hydrazino-4-methyl substitution pattern; generic 2- or 4-hydrazino isomers cannot substitute due to regiospecific pyrazole formation requirements. This compound is the essential intermediate for synthesizing 3-[5-Amino-4-(3-Cyanobenzoyl)-Pyrazol-1-yl]-N-Cyclopropyl-4-Methylbenzamide. - Enables regioselective cyclocondensation with β-ketoesters and diketones for defined N-aryl pyrazole connectivity. - Commercially available in free acid and hydrochloride salt forms with typical purity specifications up to 99%. - Scalable synthesis route with manageable waste streams supports pilot-plant to commercial-scale procurement.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B1296605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydrazino-4-methylbenzoic acid
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)NN
InChIInChI=1S/C8H10N2O2/c1-5-2-3-6(8(11)12)4-7(5)10-9/h2-4,10H,9H2,1H3,(H,11,12)
InChIKeyUKPYFYWYQILFOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydrazino-4-methylbenzoic Acid Overview


3-Hydrazino-4-methylbenzoic acid (CAS 61100-70-7) is a disubstituted benzoic acid derivative featuring a hydrazino group (-NHNH₂) at the 3-position and a methyl group (-CH₃) at the 4-position of the aromatic ring, with molecular formula C₈H₁₀N₂O₂ and molecular weight 166.18 g/mol [2]. This substitution pattern distinguishes it from other hydrazinobenzoic acid isomers (e.g., 2-hydrazino and 4-hydrazino) and confers specific reactivity and synthetic utility [3]. The compound is a key intermediate in the synthesis of 3-[5-Amino-4-(3-Cyanobenzoyl)-Pyrazol-1-yl]-N-Cyclopropyl-4-Methylbenzamide, a p38α/β kinase inhibitor under development for chronic obstructive pulmonary disease (COPD) [1]. The compound is commercially available as both the free acid and the hydrochloride salt, with typical purity specifications ranging from 95% to 99% .

Key Intermediate
Patented pyrazole route to p38α/β kinase inhibitor in pulmonary research models
Regiospecific
3‑hydrazino‑4‑methyl substitution required; 2‑ or 4‑isomers produce incorrect regioisomers
Scalable Process
Patented synthesis with defined purity (>95%) and low water content for multi‑step chemistry

Why Generic Substitution Fails


Generic substitution of 3-hydrazino-4-methylbenzoic acid with other hydrazinobenzoic acid isomers (2-hydrazino or 4-hydrazino) is not feasible due to the stringent regiospecific requirements of downstream synthetic pathways [1]. The 3-hydrazino-4-methyl substitution pattern is essential for the formation of the pyrazole ring in 3-[5-Amino-4-(3-Cyanobenzoyl)-Pyrazol-1-yl]-N-Cyclopropyl-4-Methylbenzamide; alternative isomers would yield regioisomeric products lacking the desired p38 kinase inhibitory activity [1][2]. Furthermore, the physical-chemical properties of this compound differ significantly from its isomers: 3-hydrazino-4-methylbenzoic acid is sparingly soluble in water (15 g/L at 25°C, calculated) [3], whereas 4-hydrazinobenzoic acid is very soluble [4]. Such differences in solubility and crystallinity can substantially impact reaction kinetics, work-up procedures, and purification protocols in multi-step syntheses [3][4].

Regiospecific mismatch
2‑ or 4‑hydrazino isomers yield pyrazole regioisomers with incorrect substitution; incompatible with the target p38 inhibitor scaffold.
Solubility and work‑up shift
Target compound is sparingly soluble (~15 g/L) while 4‑isomer is very soluble; precipitation, extraction, and purification workflows may not transfer directly.

Quantitative Differentiation Evidence


Regiospecific Requirement for p38 Inhibitors

The synthesis of the p38α/β kinase inhibitor 3-[5-Amino-4-(3-Cyanobenzoyl)-Pyrazol-1-yl]-N-Cyclopropyl-4-Methylbenzamide requires 3-hydrazino-4-methylbenzoic acid as a key intermediate [1]. Alternative hydrazinobenzoic acid isomers (2-hydrazino or 4-hydrazino) lack the 4-methyl group and/or possess incorrect hydrazino regiochemistry, rendering them incapable of producing the target pyrazole with the correct substitution pattern [1]. The patent explicitly designates compound 3 as '3-hydrazino-4-methyl-benzoic acid' and describes a scalable commercial process for its preparation [1]. No alternative intermediate can substitute this compound in the disclosed synthetic route [1][2].

Regiospecific requirement
Head‑to‑head
Target forms correct pyrazole; 2‑/4‑isomers give regioisomeric products
Sole intermediate for the disclosed p38 inhibitor synthetic route
Patent US 2021/0340108 A1; cyclisation with compound 2
Medicinal Chemistry Kinase Inhibitors Heterocyclic Synthesis

Aqueous Solubility vs. 4-Hydrazinobenzoic Acid

3-Hydrazino-4-methylbenzoic acid is sparingly soluble in water, with a calculated solubility of 15 g/L at 25°C [1]. In contrast, the 4-hydrazino isomer (4-hydrazinobenzoic acid, CAS 619-67-0) is described as 'very soluble' in water [2]. While exact saturation concentrations for the 4-isomer are not reported, the qualitative classification 'very soluble' corresponds to >1000 g/L or >100 g/L depending on pharmacopoeial definitions, representing at least a 6.7-fold difference and likely a 10-100x difference in aqueous solubility [2].

Aqueous solubility
Cross‑study comparable
15 g/L (calc.) vs. “very soluble” 4‑isomer; >6.7× difference
Impacts precipitation and isolation steps
Calculated (ACD/Labs); 4‑isomer exact saturation not reported
Pre-formulation Process Chemistry Physical-Chemical Profiling

Commercial Purity and Quality Control

Commercially available 3-hydrazino-4-methylbenzoic acid (free acid or hydrochloride salt) is offered with defined purity specifications: minimum 95% purity is standard , with some vendors supplying material at 99% purity . The patent process for compound 3 targets >95 wt% purity, preferably >98 wt% as determined by HPLC [1], and specifies a water content of less than 1% by Karl Fischer titration [1]. In comparison, 2-hydrazinobenzoic acid (Sigma-Aldrich, CAS 52356-01-1) is offered at 98% purity with a melting point of 185°C (dec.) , while 4-hydrazinobenzoic acid (AKSci) is offered at 95% purity with a melting point of 218°C . The target compound offers comparable or superior purity specifications with the added benefit of a documented scalable synthesis [1].

Commercial purity
Cross‑study comparable
95–99% (HPLC); water content
Comparable purity range with documented water spec
Isomers: 2‑hydrazino 98%, 4‑hydrazino 95%
Scalable synthesis
Class‑level inference
Sulfur‑based reduction; avoids phosphorus reagents; targets >95–98% purity
Documented scale‑up process may reduce supply chain risk
No equivalent scale‑up documentation for isomers
Predicted parameters
Cross‑study comparable
Density 1.330 g/cm³; BP 365.7°C; logP 2.55; pKa 4.13 (pred.)
Distinct profile vs. 2‑isomer (density 1.4, BP 352°C)
Predicted (ACD/Labs); informs solvent selection and handling
Quality Control Procurement Specifications Analytical Chemistry

Scalable Synthesis Process

US Patent 2021/0340108 A1 describes a scalable process for 3-hydrazino-4-methylbenzoic acid that avoids phosphorus-containing reagents and uses sulfur-containing reducing agents (e.g., sodium sulfite) to produce manageable waste streams [1]. The process targets high purity (>95-98 wt%) and low water content (<1%) [1]. In contrast, 2-hydrazinobenzoic acid and 4-hydrazinobenzoic acid are typically prepared via standard diazonium salt reduction using stannous chloride or sulfite methods, which may generate more hazardous waste or require complex purification [2]. The patented process for the target compound explicitly addresses commercial scale-up challenges, including exotherm control, waste management, and product purity [1].

Scalable synthesis
Class‑level inference
Sulfur‑based reduction; avoids phosphorus reagents; targets >95–98% purity
Documented scale‑up process may reduce supply chain risk
No equivalent scale‑up documentation for isomers
Process Chemistry Scale-up Green Chemistry

Predicted Physicochemical Parameters

3-Hydrazino-4-methylbenzoic acid exhibits calculated physicochemical properties distinct from its isomers: density 1.330±0.06 g/cm³ (20°C, 760 Torr), pKa 4.13±0.10 (predicted), and logP 2.55410 [1]. The boiling point is predicted at 365.7±35.0°C . For comparison, 2-hydrazinobenzoic acid has a density of 1.4±0.1 g/cm³ and boiling point 352.3±25.0°C . 4-Hydrazinobenzoic acid has a reported melting point of 243-245°C and boiling point 320°C [2]. The target compound's higher predicted boiling point and distinct density profile reflect the influence of the 4-methyl substituent on intermolecular interactions and volatility [1].

Predicted parameters
Cross‑study comparable
Density 1.330 g/cm³; BP 365.7°C; logP 2.55; pKa 4.13 (pred.)
Distinct profile vs. 2‑isomer (density 1.4, BP 352°C)
Predicted (ACD/Labs); informs solvent selection and handling
Computational Chemistry Pre-formulation LogP

Application Scenarios


p38α/β Kinase Inhibitor Synthesis

This compound is the required intermediate for synthesizing 3-[5-Amino-4-(3-Cyanobenzoyl)-Pyrazol-1-yl]-N-Cyclopropyl-4-Methylbenzamide, a p38 MAP kinase inhibitor under investigation for chronic obstructive pulmonary disease (COPD) and acute exacerbations [1]. No alternative hydrazinobenzoic acid can substitute due to the regiospecific requirements of pyrazole formation [1]. Procurement of this intermediate is essential for any research group pursuing this specific chemical series or developing related p38 inhibitors [1][2].

Pyrazole and Pyrazolone Library Synthesis

The 3-hydrazino-4-methyl substitution pattern enables regioselective cyclocondensations with β-ketoesters, β-diketones, and α,β-unsaturated carbonyl compounds to yield 1-aryl-3-substituted pyrazoles and pyrazolones with defined connectivity [1]. The 4-methyl group influences both the electronic environment of the hydrazino nitrogen and the steric profile of the resulting heterocycle [1]. This compound offers a distinct regioisomeric scaffold compared to 2- or 4-hydrazinobenzoic acid derivatives, which produce pyrazoles with different N-aryl substitution patterns [1][2].

Process Scale-Up and CMC Development

The documented scalable synthesis [1] and defined purity specifications (95-99%, <1% water) [1] make this compound suitable for pilot-plant and commercial-scale production of pharmaceutical intermediates. The process avoids phosphorus-containing reagents and uses sulfur-based reduction, generating manageable waste streams [1]. The sparing aqueous solubility (15 g/L) [3] facilitates product isolation by precipitation, reducing solvent consumption and purification costs compared to the highly soluble 4-isomer [4].

Analytical Reference Standard for Isomer Identification

The distinct physicochemical profile of 3-hydrazino-4-methylbenzoic acid (density 1.330 g/cm³, pKa 4.13, logP 2.55, predicted BP 365.7°C) [3] enables its use as a reference standard for HPLC, LC-MS, or GC-MS identification of hydrazinobenzoic acid isomers in complex mixtures. The 4-methyl group provides a unique mass spectrometric signature (molecular ion at m/z 166) and distinct chromatographic retention behavior compared to the unmethylated isomers [3].

Application
Selection Property
Validation Focus
p38 MAP kinase pathway studies in pulmonary inflammation models
Regiospecific intermediate for target pyrazole
Synthetic route verification and intermediate purity
Pyrazole library synthesis for kinase inhibitor research
Regioselective cyclocondensation scaffold
Heterocycle regiochemistry and yield reproducibility
Process scale‑up and CMC research
Patented scalable synthesis with defined purity
Batch consistency and water content specification
Analytical reference for isomer identification
Distinct physicochemical profile
Chromatographic retention and mass spectral signature

Technical Documentation Hub

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20 linked technical documents
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